

# 1H NMR Characterization of 4-Chloro-1,1-dimethoxybutane: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Chloro-1,1-dimethoxybutane

Cat. No.: B022782

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For researchers and professionals in drug development and organic synthesis, precise characterization of chemical intermediates is paramount. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-chloro-1,1-dimethoxybutane**, a key building block in the synthesis of various pharmaceutical compounds. To offer a comprehensive understanding, its spectral features are compared with those of structurally related analogs, 1,1-dimethoxybutane and 1-chlorobutane.

## Comparative 1H NMR Data Analysis

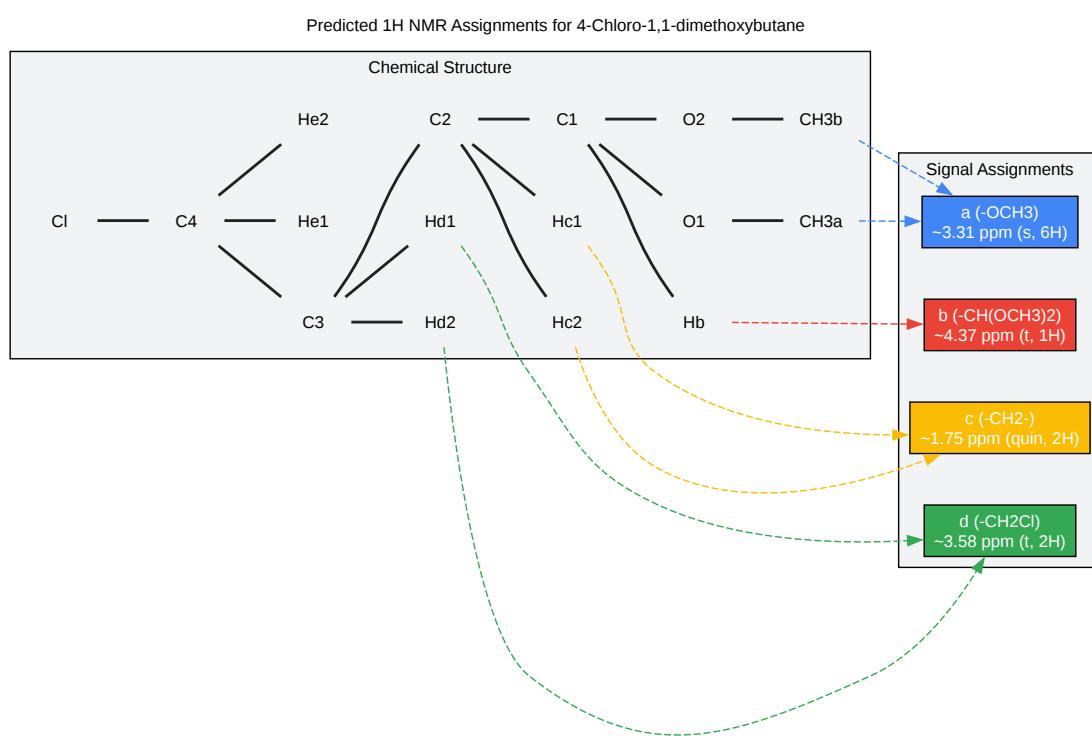
The 1H NMR spectrum of **4-chloro-1,1-dimethoxybutane** is predicted based on the analysis of its functional groups and comparison with analogous compounds. The presence of a chlorine atom and two methoxy groups significantly influences the chemical shifts of the neighboring protons. The following table summarizes the predicted and experimental 1H NMR data for **4-chloro-1,1-dimethoxybutane** and its analogs. The data for the comparative compounds were obtained from established spectral databases.

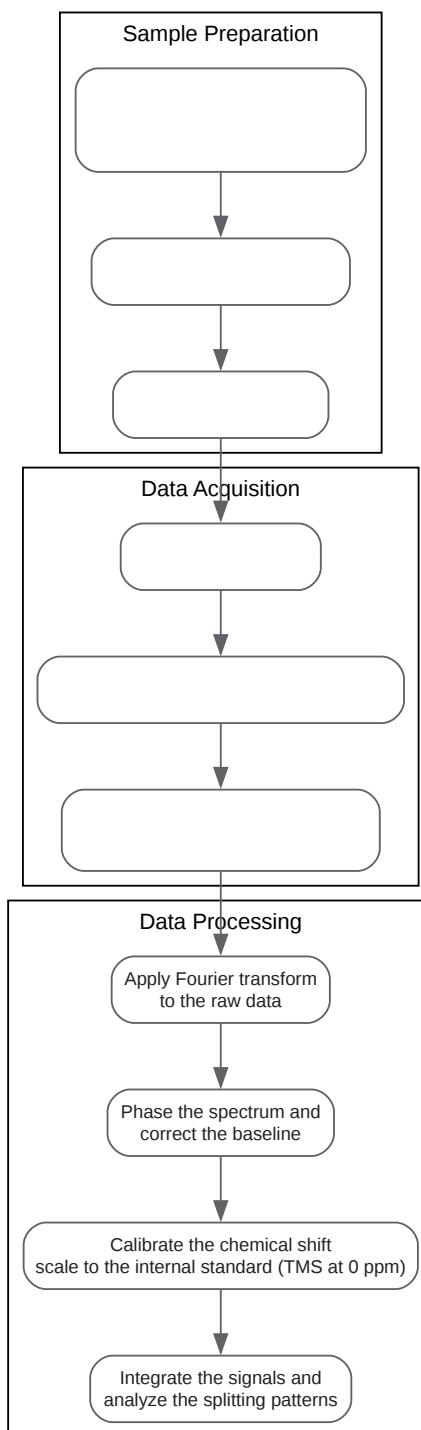
Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Splitting Pattern	Integration	Coupling Constant (J, Hz)
4-Chloro-1,1-dimethoxybutane	a (-OCH <sub>3</sub> )	~3.31	Singlet	6H	N/A
b (-CH(OCH <sub>3</sub> ) <sub>2</sub> )	~4.37	Triplet	1H	~5.7	
c (-CH <sub>2</sub> -)	~1.75	Quintet	2H	~6.5	
d (-CH <sub>2</sub> Cl)	~3.58	Triplet	2H	~6.6	
1,1-Dimethoxybutane	-OCH <sub>3</sub>	3.30	Singlet	6H	N/A
-CH(OCH <sub>3</sub> ) <sub>2</sub>	4.36	Triplet	1H	5.7	
-CH <sub>2</sub> - (next to acetal)	1.55	Sextet	2H	7.0	
-CH <sub>2</sub> - (terminal)	1.39	Sextet	2H	7.5	
-CH <sub>3</sub>	0.91	Triplet	3H	7.4	
1-Chlorobutane	-CH <sub>3</sub>	0.95	Triplet	3H	7.4
-CH <sub>2</sub> - (C3)	1.45	Sextet	2H	7.0	
-CH <sub>2</sub> - (C2)	1.78	Quintet	2H	6.7	
-CH <sub>2</sub> Cl	3.54	Triplet	2H	6.7	

Note: The <sup>1</sup>H NMR data for **4-chloro-1,1-dimethoxybutane** is a prediction based on established chemical shift values and spin-spin coupling patterns observed in similar molecules.

## Structural Assignment and Predicted Spectrum

The predicted  $^1\text{H}$  NMR spectrum of **4-chloro-1,1-dimethoxybutane** is expected to exhibit four distinct signals. The two methoxy groups are chemically equivalent, producing a sharp singlet for six protons. The methine proton of the acetal group will appear as a triplet due to coupling with the adjacent methylene group. The methylene group adjacent to the chlorine atom is deshielded and will also appear as a triplet. The central methylene group will be split into a quintet by its four neighboring protons.



Workflow for  $^1\text{H}$  NMR Sample Preparation and Data Acquisition[Click to download full resolution via product page](#)

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